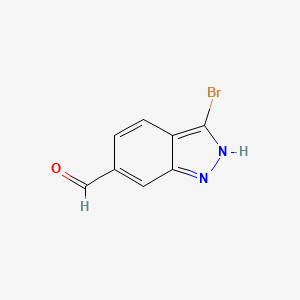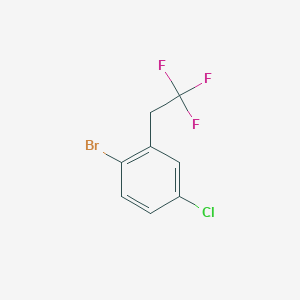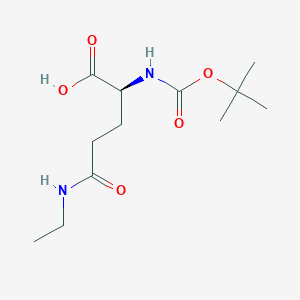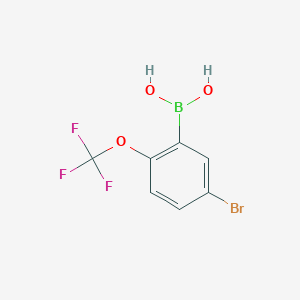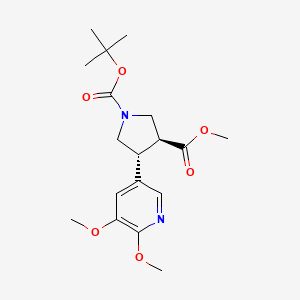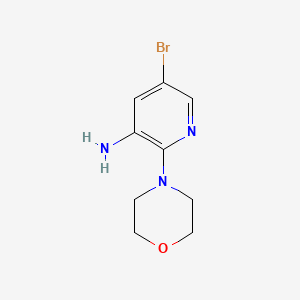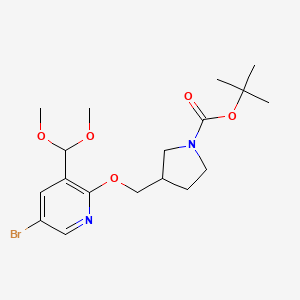![molecular formula C19H18F3N3O B1521806 {[4-(benzyloxy)phenyl]methyl}({[4-(trifluoromethyl)-1H-imidazol-2-yl]methyl})amine CAS No. 1186194-71-7](/img/structure/B1521806.png)
{[4-(benzyloxy)phenyl]methyl}({[4-(trifluoromethyl)-1H-imidazol-2-yl]methyl})amine
Overview
Description
This compound is a complex organic molecule. It contains a benzyl group attached to an imidazole ring, which is further substituted with a trifluoromethyl group .
Molecular Structure Analysis
The molecular formula of this compound is C22H20F3NO . It consists of a benzyl group attached to an imidazole ring, which is further substituted with a trifluoromethyl group .Scientific Research Applications
Palladium(II) and Platinum(II) Complexes with Benzimidazole Ligands
Palladium(II) and platinum(II) complexes incorporating benzimidazole ligands, similar to {[4-(benzyloxy)phenyl]methyl}({[4-(trifluoromethyl)-1H-imidazol-2-yl]methyl})amine, have been synthesized and studied for their potential as anticancer compounds. These complexes exhibit square-planar geometries and demonstrate significant antibacterial and cytotoxic activities against various cancer cell lines, such as breast cancer (MCF-7), Colon Carcinoma (HCT), and human hepatocellular carcinoma (Hep-G2), comparable to cis-platin (Ghani & Mansour, 2011).
Bipolar Molecules for Organic Light-Emitting Diodes
Bipolar molecules bearing hole-transporting triphenylamine and electron-transporting benzimidazole moieties have been developed for use in phosphorescent organic light-emitting diodes (OLEDs). These molecules demonstrate excellent thermal stability and good solubility, enabling the fabrication of high-performance solution-processed OLEDs through spin coating (Ge et al., 2008).
Azetidine-2-one Derivatives of 1H-Benzimidazole
A series of azetidine-2-one derivatives of 1H-benzimidazole have been synthesized and evaluated for their antimicrobial and cytotoxic properties. These derivatives exhibit good antibacterial activity and notable cytotoxic activity in vitro, suggesting their potential in medicinal chemistry applications (Noolvi et al., 2014).
CYP26 Inhibitors and Neuroblastoma Cell Enhancement
Novel azolyl-(phenylmethyl)]aryl/heteroarylamines have been identified as potent inhibitors of the CYP26 enzyme, showing promise in enhancing all-trans retinoic acid activity in neuroblastoma cells. These findings highlight the therapeutic potential of these compounds in cancer treatment (Gomaa et al., 2008).
Electrochromic Properties of Conducting Polymers
The influence of hydrogen bonding on the electrochromic properties of conducting polymers containing benzimidazole has been investigated. Research indicates the possibility of controlling the polymer's main chain conformation through acid and base treatments during polymerization, with implications for the development of advanced electrochromic devices (Akpinar et al., 2012).
properties
IUPAC Name |
1-(4-phenylmethoxyphenyl)-N-[[5-(trifluoromethyl)-1H-imidazol-2-yl]methyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3O/c20-19(21,22)17-11-24-18(25-17)12-23-10-14-6-8-16(9-7-14)26-13-15-4-2-1-3-5-15/h1-9,11,23H,10,12-13H2,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWTJGYWJAGSZPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CNCC3=NC=C(N3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[4-(benzyloxy)phenyl]methyl}({[4-(trifluoromethyl)-1H-imidazol-2-yl]methyl})amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



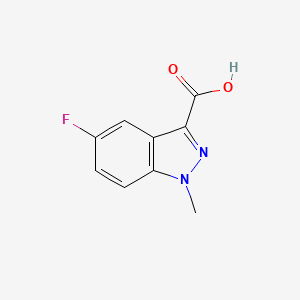
![6-Bromo-2-methylimidazo[1,2-a]pyrazine](/img/structure/B1521726.png)
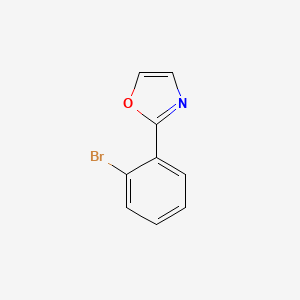
![tert-Butyl (1S,4S)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B1521731.png)
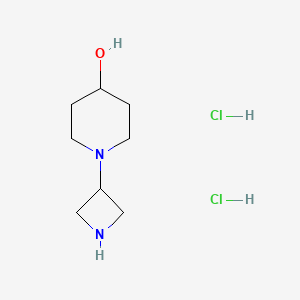
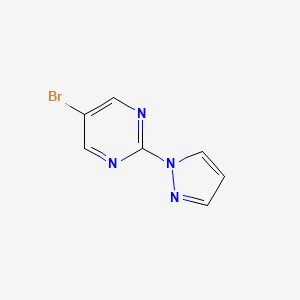
![2-Chloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1521739.png)
